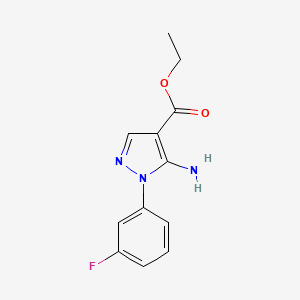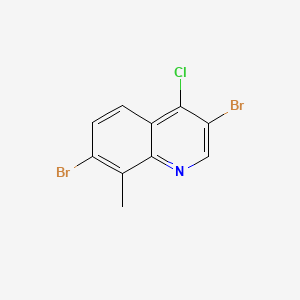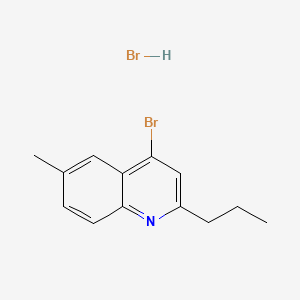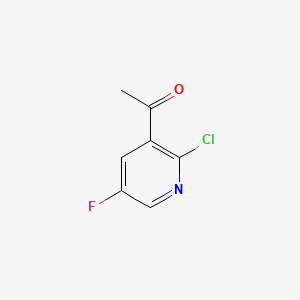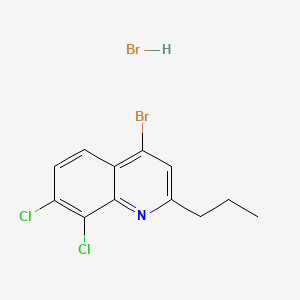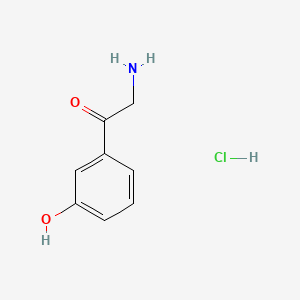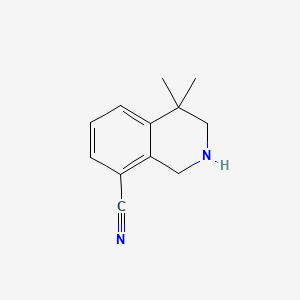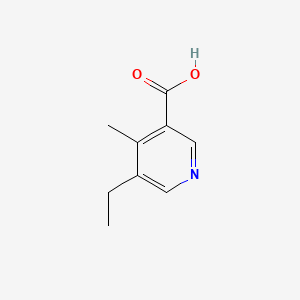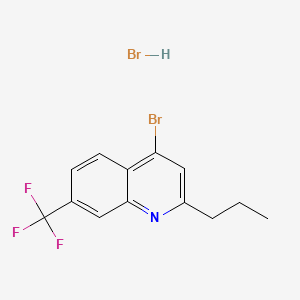
PotassiuM N -MethylaMinoMethyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PotassiuM N -MethylaMinoMethyltrifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the trifluoroborate group imparts unique properties to the compound, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PotassiuM N -MethylaMinoMethyltrifluoroborate can be synthesized through the reaction of potassium trifluoroborate with N-methylaminomethyl chloride in the presence of a base such as potassium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating automated systems for mixing, heating, and purification to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: PotassiuM N -MethylaMinoMethyltrifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), organic halides (e.g., aryl bromides), bases (e.g., potassium carbonate).
Conditions: The reaction is typically carried out in an organic solvent such as THF or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
PotassiuM N -MethylaMinoMethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Medicine: Utilized in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Industry: Applied in the production of advanced materials, including polymers and electronic components, due to its ability to introduce trifluoromethyl groups into organic frameworks.
Wirkmechanismus
The mechanism of action of PotassiuM N -MethylaMinoMethyltrifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium-halide complex.
Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium center, forming a palladium-carbon bond.
Reductive Elimination: The palladium-carbon bond undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
PotassiuM N -MethylaMinoMethyltrifluoroborate is unique among organotrifluoroborates due to its specific functional groups and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity and selectivity.
Potassium vinyltrifluoroborate: Employed in the synthesis of vinyl-containing compounds.
Potassium alkyltrifluoroborates:
Each of these compounds offers distinct advantages depending on the desired chemical transformation, making this compound a valuable addition to the toolkit of synthetic chemists.
Eigenschaften
CAS-Nummer |
1204600-29-2 |
|---|---|
Molekularformel |
C2H6BF3KN |
Molekulargewicht |
150.981 |
IUPAC-Name |
potassium;trifluoro(methylaminomethyl)boranuide |
InChI |
InChI=1S/C2H6BF3N.K/c1-7-2-3(4,5)6;/h7H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
JOXVFMSXNNBVII-UHFFFAOYSA-N |
SMILES |
[B-](CNC)(F)(F)F.[K+] |
Synonyme |
PotassiuM N -MethylaMinoMethyltrifluoroborate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


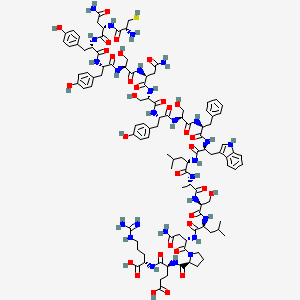
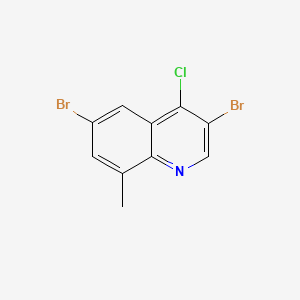
![[16'-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[1,4-oxazinan-4-ium-4,13'-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10'-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B598508.png)
